N-Hydroxy-2-propylpentanamide

Vue d'ensemble

Description

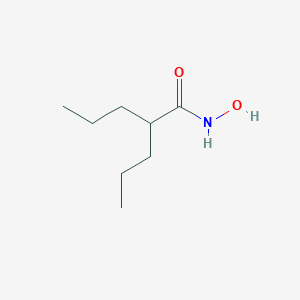

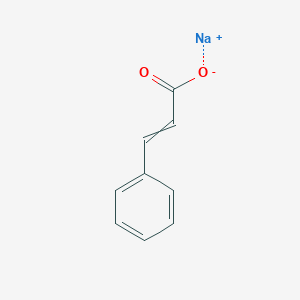

“N-Hydroxy-2-propylpentanamide” is a hydroxamic acid . It is also known by other names such as VAHA, Valproic acid hydroxamate, and Valpropylhydroxamic Acid . It has been associated with various therapeutic applications .

Synthesis Analysis

“this compound” is a derivative of Valproic Acid (VPA) and was designed and synthesized for the purpose of inhibiting HDAC1 . It has shown better antiproliferative activity than VPA in different cancer cell lines .Molecular Structure Analysis

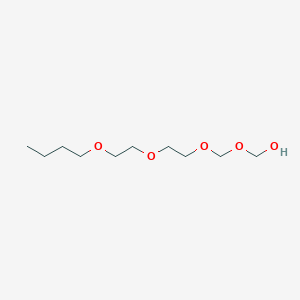

The molecular formula of “this compound” is C8H17NO2 . Its IUPAC name is this compound . The InChI is InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) . The Canonical SMILES is CCCC(CCC)C(=O)NO .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 159.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 . The Exact Mass is 159.125928785 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 11 .Applications De Recherche Scientifique

Traitement du cancer

Le VAHA a montré des résultats prometteurs dans le traitement de divers types de cancer. Il a été constaté qu'il possédait une meilleure activité antiproliférative que l'acide valproïque (VPA) dans différentes lignées de cellules cancéreuses . Cela en fait un candidat potentiel pour le traitement du cancer .

Inhibition des HDAC

Le VAHA est un dérivé du VPA conçu pour être un inhibiteur de l'histone désacétylase (HDAC) . Il a montré qu'il inhibait HDAC1, ce qui pourrait être lié à la translocation de HMGB1 du noyau vers le cytoplasme .

Translocation de HMGB1

L'inhibition de HDAC1 par le VAHA pourrait entraîner la translocation de HMGB1 du noyau vers le cytoplasme . Cela pourrait déclencher l'apoptose cellulaire, ce qui en fait un mécanisme potentiel pour ses effets antiprolifératifs .

Production de ROS

Il a été observé que le traitement au VAHA augmentait la production d'espèces réactives de l'oxygène (ROS) . Cela pourrait contribuer à la translocation de HMGB1 et potentiellement déclencher l'apoptose cellulaire

Mécanisme D'action

Target of Action

N-Hydroxy-2-propylpentanamide, also known as VAHA, is primarily designed to target Histone Deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .

Mode of Action

VAHA acts as a selective inhibitor of HDAC8 . By inhibiting HDAC8, VAHA prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription . This change in gene expression can lead to various downstream effects, including the inhibition of cell proliferation in certain cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by VAHA is the histone acetylation and deacetylation pathway . By inhibiting HDAC8, VAHA disrupts this pathway, leading to increased histone acetylation and changes in gene expression . One of the key downstream effects of this is the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm .

Pharmacokinetics

VAHA is metabolized by Cytochrome P450 2C11 . The metabolization of VAHA by this enzyme yields a hydroxylated metabolite . The kinetic parameters of this metabolization process indicate that VAHA has a KM of 38.94 µM .

Result of Action

The inhibition of HDAC8 by VAHA leads to a number of molecular and cellular effects. One of the most notable is the reduction of cell survival in HeLa cells . VAHA was found to be fifty-eight times more effective than valproic acid (VPA) in reducing HeLa cell survival . Additionally, VAHA increases the doubling time of HeLa cells by 33% compared to the control .

Action Environment

The action, efficacy, and stability of VAHA can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as Cytochrome P450 2C11, can affect the metabolism and therefore the efficacy of VAHA . .

Propriétés

IUPAC Name |

N-hydroxy-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGIRXXBBBMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147530 | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106132-78-9 | |

| Record name | Valproic acid hydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106132-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?

A1: this compound belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.

Q2: How was this compound characterized in this study?

A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize this compound and its organotin(IV) complex. These included:

- FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []

- NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []

- Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []

- Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of this compound and highlight the role of intramolecular hydrogen bonding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)